Product packaging for Diethyl 4-bromobutylphosphonate(Cat. No.:CAS No. 63075-66-1)

Diethyl 4-bromobutylphosphonate

Cat. No.: B1670522
CAS No.: 63075-66-1
M. Wt: 273.10 g/mol
InChI Key: LJSFAWDWYVZQBG-UHFFFAOYSA-N
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Description

Diethyl 4-bromobutylphosphonate (CAS 63075-66-1) is a versatile organophosphorus compound that serves as a valuable building block in synthetic organic chemistry. This compound features both a phosphonate ester group and a terminal bromoalkyl chain, making it a bifunctional reagent for constructing complex molecules. Its primary research application lies in its role as a key precursor for the synthesis of quaternary ammonium salts through its reaction with tertiary amines . Furthermore, compounds like this are of significant interest in the field of peptide and peptidomimetic synthesis, which is a rapidly growing segment in the pharmaceutical industry for developing new therapeutic agents . The bromoalkyl chain acts as a flexible linker and an alkylating agent, while the phosphonate group can be utilized in Horner-Wadsworth-Emmons reactions for olefination or as a precursor for phosphonic acids. Researchers value this reagent for introducing a functionalized four-carbon chain into target molecules. This product is characterized as a colorless to light yellow clear liquid with a specific gravity of approximately 1.31 . It has a boiling point of 88°C at 0.1 mmHg and a flash point of 142°C . For safe handling, note that it may cause skin and serious eye irritation . It is recommended to store the product in a cool, dark place at room temperature and to handle it under an inert atmosphere . This chemical is intended For Research Use Only and is not approved for diagnostic, medicinal, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18BrO3P B1670522 Diethyl 4-bromobutylphosphonate CAS No. 63075-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-diethoxyphosphorylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFAWDWYVZQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559962
Record name Diethyl (4-bromobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63075-66-1
Record name Diethyl (4-bromobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds are integral to numerous facets of contemporary chemical research. In medicinal chemistry, they are recognized for their roles as enzyme inhibitors, with many phosphorus-containing drugs currently in clinical use and more under development. researchgate.netfrontiersin.orgjelsciences.com For instance, phosphonates, which are analogues of natural phosphates, have demonstrated antibacterial, anticancer, and antiviral activities. jelsciences.comfrontiersin.org Prominent examples include the antiviral drugs adefovir, cidofovir, and tenofovir. jelsciences.comnih.gov Furthermore, bisphosphonates are a critical class of drugs for treating osteoporosis and other bone-related diseases. jelsciences.comfrontiersin.org

Beyond medicine, organophosphorus compounds are vital in organic synthesis. Phosphines serve as important ligands in metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules. frontiersin.org Phosphonates are extensively utilized as improved Wittig reagents in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. frontiersin.orgalfa-chemistry.comnumberanalytics.com In materials science, the inherent flame-retardant properties of certain organophosphorus compounds make them valuable as environmentally benign fire retardants. frontiersin.orgrsc.org Their ability to coordinate with metals also leads to applications as metal extractants. frontiersin.org

Role of Phosphonate Esters As Versatile Synthetic Intermediates

Phosphonate (B1237965) esters, characterized by the R-P(=O)(OR')₂ functional group, are exceptionally versatile intermediates in organic synthesis. wikipedia.org Their utility stems from the reactivity of the carbon atom adjacent to the phosphonate group, which can be readily deprotonated to form a stabilized carbanion. wikipedia.org

This reactivity is most famously exploited in the Horner-Wadsworth-Emmons (HWE) reaction , a cornerstone of alkene synthesis. numberanalytics.comnrochemistry.com In the HWE reaction, a phosphonate carbanion reacts with an aldehyde or ketone to produce an alkene, typically with high E-stereoselectivity. alfa-chemistry.comwikipedia.org This reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble dialkyl phosphate (B84403) byproduct. alfa-chemistry.comwikipedia.org The HWE reaction is a powerful tool for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds, finding widespread use in the synthesis of natural products and pharmaceuticals. numberanalytics.comnrochemistry.com

Beyond the HWE reaction, phosphonate esters participate in a variety of other transformations. They can be used in Michael additions, and the phosphorus moiety can be transformed into other functional groups. The P-C bond is notably stable, making phosphonates robust building blocks in multistep syntheses. researchgate.net The synthesis of phosphonate esters themselves is often achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. alfa-chemistry.comresearchgate.net

Positioning of Diethyl 4 Bromobutylphosphonate Within ω Bromoalkylphosphonate Research

Optimized Michaelis-Arbuzov Reaction Protocols for ω-Bromoalkylphosphonates

The reaction between a trialkyl phosphite and an alkyl halide, known as the Michaelis-Arbuzov reaction, is the most fundamental method for creating the phosphorus-carbon bond in phosphonates. nih.govmdpi.com For this compound, this involves the reaction of triethyl phosphite with an excess of 1,4-dibromobutane. The mechanism initiates with the nucleophilic attack of the phosphorus atom in triethyl phosphite on one of the electrophilic carbon atoms of 1,4-dibromobutane, forming a phosphonium (B103445) salt intermediate. nih.gov Subsequently, the bromide ion dealkylates an ethyl group from the phosphonium salt, yielding the final this compound product and bromoethane (B45996) as a volatile by-product. researchgate.net

Historically, the synthesis of ω-bromoalkylphosphonates required a large excess (ranging from 3 to 20 equivalents) of the dibromoalkane substrate to minimize the formation of the di-substituted by-product. researchgate.net However, recent research has focused on developing more efficient and sustainable protocols. An optimized, solvent-free procedure has been established that provides good yields without the need for a large excess of the reactant. researchgate.net

This improved method involves heating one equivalent of 1,4-dibromobutane to 140°C, followed by the slow, dropwise addition of one equivalent of triethyl phosphite. researchgate.netbeilstein-journals.org The bromoethane by-product, which has a low boiling point, is continuously removed from the reaction mixture by distillation. beilstein-journals.org This removal not only simplifies the final purification but also helps to drive the reaction forward. The slow addition of the phosphite is crucial for achieving high selectivity for the desired mono-phosphonated product. beilstein-journals.org

Table 1: Optimized Solvent-Free Conditions for this compound Synthesis

Parameter Condition Rationale
Reactant Ratio 1:1 (1,4-dibromobutane : triethyl phosphite) Avoids waste from excess substrate. researchgate.net
Temperature 140°C Provides sufficient energy for the reaction.
Solvent None (Neat) Reduces waste and simplifies purification.
Addition Method Slow, dropwise addition of triethyl phosphite Crucial for maximizing selectivity for the mono-substituted product. researchgate.netbeilstein-journals.org
By-product Removal Distillation of bromoethane during reaction Drives the reaction equilibrium and aids in monitoring progress. beilstein-journals.org

Several side reactions can occur during the Michaelis-Arbuzov synthesis of this compound, impacting the yield and purity of the final product. Controlling the reaction conditions is key to achieving high selectivity.

Di-phosphonation: The most significant side reaction is the further reaction of the desired this compound with another molecule of triethyl phosphite. This results in the formation of Tetraethyl butane-1,4-diylbis(phosphonate), a di-substituted by-product. beilstein-journals.org Historically, this was suppressed by using a large excess of 1,4-dibromobutane. researchgate.net The modern approach of slow phosphite addition to a 1:1 mixture effectively minimizes this by keeping the concentration of the phosphite low throughout the reaction. researchgate.net

Diethyl Ethylphosphonate: When the reaction between triethyl phosphite and 1,4-dibromobutane is performed under certain conditions without careful control, Diethyl Ethylphosphonate can become the main product. beilstein-journals.org This occurs when the bromoethane by-product re-enters the reaction, reacting with triethyl phosphite in a competing Arbuzov reaction. Distilling off the low-boiling bromoethane as it forms is an effective strategy to prevent this side reaction. mdpi.combeilstein-journals.org

Intramolecular Cyclization: Once this compound is formed, it can undergo an intramolecular side reaction. The terminal bromine atom can be attacked by the phosphoryl oxygen, leading to the formation of a stable, six-membered cyclic phosphonate (a phostone). beilstein-journals.org This cyclization pathway is a notable side reaction that can reduce the yield of the target linear product, necessitating further purification steps. beilstein-journals.org

The optimized, solvent-free Michaelis-Arbuzov reaction represents a significant step towards a more sustainable synthesis of this compound. beilstein-journals.org The primary improvements in process sustainability stem from two key modifications.

The primary waste stream from this optimized process is the bromoethane by-product, which is cleanly separated by distillation during the reaction itself. beilstein-journals.org This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste generation.

Exploration of Alternative Synthetic Routes and Their Mechanistic Considerations

While the optimized Michaelis-Arbuzov reaction is highly effective, several alternative methodologies have been explored for the synthesis of phosphonates, which could be applied to produce this compound or its analogs. These methods often focus on avoiding the use of alkyl halides or employing different activation methods.

Alcohol-Based Michaelis-Arbuzov Reaction: A greener variation of the reaction avoids the use of alkyl halides altogether by reacting alcohols directly with trialkyl phosphites. mdpi.com For instance, benzyl (B1604629) or allylic alcohols can react in the presence of a catalyst like tetrabutylammonium (B224687) iodide (n-Bu₄NI). mdpi.com While this method can be extended to aliphatic alcohols, the reaction with triethyl phosphite often yields Diethyl Ethylphosphonate as a by-product and gives low yields of the desired product. Using a more sterically hindered phosphite, such as triisopropyl phosphite, can suppress this side reaction. mdpi.com

Silyl-Arbuzov Reactions: This modification uses silyl (B83357) phosphites, such as tris(trimethylsilyl)phosphite, instead of alkyl phosphites. A key difference in this variation is that the reactivity of alkyl halides is reversed compared to the classic reaction (RCl > RBr > RI). mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to facilitate the Michaelis-Arbuzov reaction, often leading to significantly reduced reaction times. This technique can be carried out in a commercial microwave oven within a pressure tube and has been applied to the synthesis of various phosphonates. mdpi.com However, in the case of the reaction between equimolar 1,4-dibromobutane and triethyl phosphite, microwave irradiation was found to lack selectivity. beilstein-journals.org

Nucleophilic Substitution Pathways Involving the Bromine Moiety

The primary electrophilic site for many reactions involving this compound is the carbon atom attached to the bromine. This C-Br bond is susceptible to cleavage through nucleophilic attack, following a classic SN2 mechanism. This pathway is fundamental to the synthesis of a variety of substituted butylphosphonates.

Reactions with Chalcogenolate Anions for Organylchalcogenoalkyl Phosphonate Synthesis

The reaction of this compound with chalcogenolate anions, such as thiolates (RS⁻) and selenolates (RSe⁻), provides a direct route to organylchalcogenoalkyl phosphonates. These reactions proceed via nucleophilic substitution at the bromine-bearing carbon. For instance, reacting this compound with sodium benzenethiolate (B8638828) or sodium phenylselenide in a suitable polar aprotic solvent like DMF or THF would yield the corresponding thioether and selenoether derivatives. These products are of interest for their potential applications in materials science and medicinal chemistry.

Table 1: Synthesis of Organylchalcogenoalkyl Phosphonates This table presents expected products from the reaction of this compound with various chalcogenolate anions based on established nucleophilic substitution principles.

Chalcogenolate AnionReagent ExampleProduct NameProduct Structure
BenzenethiolateSodium benzenethiolateDiethyl (4-(phenylthio)butyl)phosphonateC₆H₅S(CH₂)₄P(O)(OCH₂CH₃)₂
PhenylselenolateSodium phenylselenideDiethyl (4-(phenylselanyl)butyl)phosphonateC₆H₅Se(CH₂)₄P(O)(OCH₂CH₃)₂
EthanethiolateSodium ethanethiolateDiethyl (4-(ethylthio)butyl)phosphonateCH₃CH₂S(CH₂)₄P(O)(OCH₂CH₃)₂

Formation of Quaternary Ammonium (B1175870) Salts with Tertiary Amines

This compound readily reacts with tertiary amines to form quaternary ammonium salts. sikemia.com This reaction, known as quaternization, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon atom bonded to the bromine. The result is the formation of a new C-N bond and a positively charged quaternary ammonium cation, with the bromide ion acting as the counter-anion. These phosphonate-functionalized quaternary ammonium salts have potential uses as phase-transfer catalysts, ionic liquids, and antimicrobial agents.

Table 2: Formation of Quaternary Ammonium Salts This table illustrates the expected quaternary ammonium salts formed from the reaction of this compound with selected tertiary amines.

Tertiary AmineProduct NameProduct Structure
Trimethylamine4-(Diethoxyphosphoryl)-N,N,N-trimethylbutan-1-aminium bromide[(CH₃)₃N⁺(CH₂)₄P(O)(OCH₂CH₃)₂] Br⁻
TriethylamineN,N,N-Triethyl-4-(diethoxyphosphoryl)butan-1-aminium bromide[(CH₃CH₂)₃N⁺(CH₂)₄P(O)(OCH₂CH₃)₂] Br⁻
Pyridine1-(4-(Diethoxyphosphoryl)butyl)pyridinium bromide[C₅H₅N⁺(CH₂)₄P(O)(OCH₂CH₃)₂] Br⁻

Reactivity of the Phosphonate Functional Group in Derivatization

While the C-Br bond is highly reactive towards nucleophiles, the phosphonate functional group also offers avenues for further molecular derivatization. These transformations typically require more forcing conditions than the substitution at the alkyl bromide.

Hydrolysis to Phosphonic Acids

The diethyl ester groups of the phosphonate moiety can be hydrolyzed to the corresponding phosphonic acid. This transformation is typically achieved under either strong acidic or basic conditions. Acid-catalyzed hydrolysis, often using concentrated hydrochloric or hydrobromic acid, proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack by water on the phosphorus atom or the ethyl group. The hydrolysis occurs in a stepwise manner, first yielding the monoester and then the final phosphonic acid. Basic hydrolysis, using a strong base like sodium hydroxide (B78521) followed by an acidic workup, involves the nucleophilic attack of a hydroxide ion on the phosphorus center. The resulting 4-bromobutylphosphonic acid is a more polar compound with different solubility and coordination properties than its diethyl ester precursor.

Transesterification Reactions

Transesterification offers a method to modify the phosphonate ester group by exchanging the ethyl groups with other alkyl or aryl groups. This can be achieved by reacting this compound with an excess of a different alcohol in the presence of a catalyst. Acid catalysts, such as p-toluenesulfonic acid, or base catalysts, like the sodium alkoxide of the alcohol being introduced, can be employed. google.com For example, reaction with an excess of methanol (B129727) and a catalytic amount of sodium methoxide (B1231860) would lead to the formation of dimethyl 4-bromobutylphosphonate. This reaction is reversible, and driving it to completion often requires the removal of the displaced ethanol. This method allows for the synthesis of a variety of phosphonate esters with tailored properties, such as solubility or reactivity. acs.orgnih.gov

Chemoselective Transformations and Controlled Synthetic Strategies

The presence of two distinct reactive sites in this compound—the soft electrophilic center at the C-Br bond and the hard electrophilic center at the phosphorus atom—allows for the development of chemoselective synthetic strategies. By carefully choosing reagents and reaction conditions, it is possible to selectively functionalize one part of the molecule while leaving the other intact.

For instance, most common nucleophiles (e.g., amines, thiolates) will preferentially react with the alkyl bromide at lower temperatures, leaving the phosphonate ester untouched. This allows for the synthesis of a wide array of derivatives where the phosphonate group is carried through the reaction unchanged.

Conversely, to react at the phosphonate center, more specialized and often harsher conditions are necessary, such as strong acid for hydrolysis or specific activating agents. For example, the activation of the phosphonate group could be achieved using reagents like triflic anhydride, which would make the phosphorus center more susceptible to nucleophilic attack, enabling the introduction of other groups while potentially preserving the bromo functionality under carefully controlled conditions. The ability to selectively address either functional group makes this compound a versatile building block for the synthesis of complex target molecules.

Advanced Applications and Derivatization in Contemporary Organic Synthesis and Materials Science

Utilization as a Key Building Block in Complex Molecular Architectures

The bifunctional nature of diethyl 4-bromobutylphosphonate makes it an ideal starting material for synthesizing elaborate molecular structures. The terminal bromine atom provides a reactive site for nucleophilic substitution, while the phosphonate (B1237965) ester moiety can be hydrolyzed to a phosphonic acid, a group renowned for its strong binding capabilities.

A significant application of this compound is in the synthesis of novel KuQuinone derivatives. KuQuinones are a class of polycyclic quinones that can be functionalized with various side chains to tune their properties. By reacting this compound with 2-hydroxy-1,4-naphthoquinone (B1674593) in a one-pot reaction catalyzed by ferrocene, new KuQuinone phosphonate esters are formed. nih.govchemicalbook.com This synthesis provides a pathway to molecules that merge the electrochemical properties of quinones with the anchoring capabilities of phosphonates. nih.gov

The resulting KuQuinone phosphonate esters can be subsequently hydrolyzed to yield KuQuinone phosphonic acid derivatives. nih.gov This transformation is critical as the phosphonic acid group offers superior functionality compared to other anchoring groups like carboxylic acids. mdpi.com

Research Highlight: Synthesis of KuQuinone Diethyl Phosphonate Derivatives

The synthesis of KuQuinone phosphonate esters using ω-bromoalkylphosphonates, including this compound, has been systematically studied. The reaction conditions and resulting yields for different chain lengths demonstrate the viability of this method for creating tailored molecules.

Table 1: Synthesis of KuQuinone Diethyl Phosphonate Derivatives Reaction conditions: 5.75 mmol of 2-hydroxy-1,4-naphthoquinone, 12 mmol of bromoalkylphosphonate, 8 mmol of Cs₂CO₃, 0.33 mmol of FcH, in 22 mL of DMSO, at 114 °C, for 41 h. chemicalbook.com

Starting ReagentProductYield (%)
This compoundKuQuinone-C4-phosphonate ester11
Diethyl 5-bromopentylphosphonateKuQuinone-C5-phosphonate ester10
Diethyl 6-bromohexylphosphonateKuQuinone-C6-phosphonate ester7

The phosphonic acid group, readily obtained from the hydrolysis of the diethyl phosphonate ester, is a superior anchoring group for modifying a variety of surfaces, particularly metal oxides like titanium dioxide (TiO₂). nih.govmdpi.comnih.gov Compared to more common carboxylate anchors, phosphonic acids form more stable, stronger bonds with these surfaces. mdpi.com this compound serves as a key precursor to these phosphonic acid anchors, enabling the robust functionalization of materials. nih.govmdpi.com This stability is crucial for creating durable surface modifications for applications in electronics, catalysis, and biomedical devices. nih.gov

The unique properties of KuQuinones bearing phosphonic acid terminal groups make them promising candidates for photo(electro)chemical applications, such as in hole-collecting monolayers for solar cells. nih.gov In devices like perovskite solar cells, efficient charge extraction at the interfaces is critical for high performance. Self-assembled monolayers (SAMs) containing phosphonic acid anchoring groups can be grafted onto conductive metal-oxide surfaces (e.g., indium tin oxide, ITO) to facilitate this process. The phosphonic acid group ensures a strong, stable attachment to the electrode, while the organic component, such as a KuQuinone derivative, can be tailored to have the appropriate electronic properties for collecting and transporting charge carriers (holes).

Role in the Development of Bioactive Compounds and Pharmacological Intermediates

The phosphonate moiety is a well-established pharmacophore and bioisostere of phosphate (B84403) and carboxylate groups, making phosphonate-containing compounds valuable in drug discovery and agrochemistry. nih.gov

Tryptophan synthase, an enzyme found in plants and bacteria but not animals, is a key target for the development of herbicides. wikipedia.org Research into structure-based design of new herbicides has focused on phosphonate-based enzyme inhibitors that mimic the transition state of the enzyme's natural reaction. drugbank.com

Crystallographic studies have revealed that ortho-substituted arylthioalkylphosphonate derivatives can act as potent inhibitors of tryptophan synthase. drugbank.com this compound is an ideal precursor for synthesizing such molecules. The reactive bromine atom allows for nucleophilic substitution by a desired ortho-substituted arylthiol, directly forming the core structure of the inhibitor. This synthetic route leverages the versatility of the bromoalkylphosphonate to create complex, targeted bioactive compounds for agrochemical research. mdpi.comdrugbank.com

Catalytic Applications and Ligand Design in Phosphonate Chemistry

The field of catalysis often relies on specialized organic molecules called ligands to control the activity and selectivity of metal catalysts. Organophosphorus compounds, including phosphonates, are integral to modern ligand design. nih.govchemicalbook.com

While this compound is not itself a catalyst, its chemical structure makes it a valuable precursor for creating custom ligands and catalytic supports. The terminal bromine can be substituted with another coordinating group, such as an amine or a phosphine, to create a bidentate ligand capable of chelating to a metal center. The phosphonate group itself can also coordinate with metal ions. nih.gov

Furthermore, the phosphonate end of the molecule can be used to graft the entire structure onto a solid support, such as mesoporous titanium phosphonate. rsc.orgmdpi.com This allows for the creation of heterogeneous catalysts where the catalytically active part of the molecule, functionalized via the bromo- group, is immobilized. For example, palladium nanoparticles supported on phosphonate-functionalized materials have shown high activity in Suzuki coupling reactions and can be easily recovered and reused. rsc.org This approach combines the reactivity of the alkyl bromide chain with the robust anchoring of the phosphonate, opening avenues for developing novel, recyclable catalytic systems. nih.govmdpi.com

Integration into Horner-Wadsworth-Emmons Reagents for Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. This compound serves as a key precursor for the generation of such phosphonate carbanions.

The HWE reaction typically begins with the deprotonation of the phosphonate at the α-carbon using a base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), to form a nucleophilic carbanion. nih.gov This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate. Subsequent elimination of a dialkyl phosphate salt yields the desired alkene. A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble and easily removed from the reaction mixture. nih.gov

The reaction generally favors the formation of (E)-alkenes, and the stereoselectivity can be influenced by several factors, including the nature of the base, solvent, reaction temperature, and the steric and electronic properties of the phosphonate and carbonyl compound. nih.gov For instance, the use of aromatic aldehydes in HWE reactions almost exclusively yields (E)-alkenes. nih.gov

The bromine atom in this compound can be retained or further functionalized prior to the HWE reaction, allowing for the synthesis of a diverse array of functionalized alkenes. This versatility makes it a valuable building block in the synthesis of complex organic molecules and polymers.

Development of Functional Materials and Metal Phosphonates

The phosphonate group in this compound and its derivatives is a key functional moiety for the construction of advanced materials. Through hydrolysis of the diethyl ester groups, a phosphonic acid is generated, which can then coordinate to various metal ions to form metal phosphonate materials. These materials exhibit a range of interesting properties and have potential applications in catalysis, adsorption, and electrochemical devices.

Design of Porous Metal Phosphonates

Porous metal phosphonates are a class of metal-organic frameworks (MOFs) that have attracted considerable interest due to their potential for high surface areas and tunable pore sizes. nih.gov The synthesis of these materials often involves the reaction of a metal precursor with an organophosphonic acid linker. nih.gov While many studies utilize multidentate phosphonic acids to create robust frameworks, the derivatization of monophosphonates like this compound can also lead to the formation of porous structures.

The general strategy involves converting the bromoalkylphosphonate to a more complex linker containing additional coordinating groups before reacting it with a metal salt. For example, the bromine can be substituted with other functional groups that can participate in the framework formation or provide specific functionalities within the pores. The choice of metal ion and the geometry of the final phosphonate linker are crucial in determining the dimensionality and porosity of the resulting metal phosphonate network. nih.gov The formation of porous materials can be influenced by synthetic conditions such as the solvent system and the presence of structure-directing agents. nih.gov

Applications in Heterogeneous Catalysis

Metal phosphonate materials, including those that could be conceptually derived from this compound, are promising candidates for heterogeneous catalysts. nih.govnih.govresearchgate.net The porous nature of these materials can provide high surface areas and accessible active sites, while the organic and inorganic components can be tailored to influence catalytic activity and selectivity. nih.govresearchgate.net

The metal centers within the framework can act as Lewis acid sites, or catalytically active metal nanoparticles can be encapsulated within the pores of the MOF. nih.govmdpi.com The functional groups on the organic linker, which can be introduced via derivatization of the bromo-functional handle of this compound, can also participate in catalysis or influence the local environment of the active sites. scispace.com

For instance, phosphonate-based MOFs have been investigated as catalysts for a variety of organic transformations. researchgate.net The ability to systematically modify the structure of the phosphonate linker, starting from a versatile precursor like this compound, offers a pathway to fine-tune the catalytic properties of these materials for specific applications. nih.gov

Adsorption and Separation Technologies

The tunable porosity and chemical functionality of metal phosphonate frameworks make them attractive materials for adsorption and separation processes. nih.govchemrxiv.orgchemrxiv.org By carefully designing the phosphonate linker, it is possible to create materials with specific affinities for certain molecules, enabling their selective capture from mixtures.

Research on phosphinate-based MOFs, which are structurally related to phosphonate MOFs, has demonstrated that functionalizing the organic linker can significantly enhance the adsorption properties for pollutants. nih.govchemrxiv.orgchemrxiv.orgacs.org For example, introducing functional groups into the pores of the MOF can lead to a higher affinity for specific contaminants. nih.govchemrxiv.orgchemrxiv.orgacs.org This principle can be extended to materials derived from this compound, where the bromo group can be converted to various functionalities to tailor the surface chemistry of the resulting porous material for targeted adsorption applications.

Electrochemical Devices

The development of advanced materials for electrochemical applications, such as batteries and sensors, is a rapidly growing field of research. Metal phosphonates and related polymer composites are being explored for their potential in these areas. researchgate.netresearchgate.netacs.org

While direct applications of this compound in this context are not yet widely reported, its derivatives hold promise. For instance, phosphonate-based materials can be used to create stable, porous electrode materials for lithium-ion batteries. acs.org The porosity can facilitate ion transport, while the metal phosphonate framework can provide structural stability during charging and discharging cycles. acs.org

Furthermore, MOFs and other porous materials are being investigated as components in electrochemical sensors. nih.gov The modification of electrode surfaces with these materials can enhance their sensitivity and selectivity for the detection of various analytes. nih.gov The functionalization capabilities of this compound could be leveraged to design tailored materials for specific sensing applications.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Diethyl 4-bromobutylphosphonate, providing detailed information about the carbon-hydrogen framework and the phosphorus environment.

Proton (1H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the ethoxy and butyl groups. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms (oxygen, bromine, and the phosphonate (B1237965) group) and by spin-spin coupling with adjacent protons and the phosphorus nucleus.

The ethoxy groups give rise to a triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (CH2O) protons, a pattern typical of an ethyl group coupled to a single phosphorus atom. The butyl chain protons appear as multiplets, with the methylene group adjacent to the bromine atom (CH2Br) being the most deshielded and appearing at the highest chemical shift. The methylene group alpha to the phosphorus atom (P-CH2) is also deshielded and shows coupling to the phosphorus nucleus.

Table 1: Predicted 1H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
CH3CH2O-P~1.3Triplet~7
-OCH2CH3~4.1Quintet (dq)~7 (H-H), ~7 (H-P)
P-CH2-~1.8Multiplet
-CH2-CH2-CH2Br~1.9Multiplet
-CH2Br~3.4Triplet~7

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary slightly.

Phosphorus-31 (31P) NMR spectroscopy is highly specific for phosphorus-containing compounds and provides a direct method for characterizing this compound. Since 31P has a nuclear spin of ½ and is 100% abundant, the technique is highly sensitive. The chemical shift of the phosphorus nucleus is indicative of its chemical environment and oxidation state. For diethyl phosphonates, the 31P chemical shift typically appears in a characteristic downfield region. Studies on similar phosphonate esters suggest the chemical shift for this compound would be in the range of +25 to +35 ppm relative to a phosphoric acid standard mdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound is 272 g/mol for the isotope 79Br and 274 g/mol for 81Br, which are present in nearly equal abundance. acs.org This results in a characteristic isotopic pattern for the molecular ion [M]+ and any bromine-containing fragments, with two peaks of approximately equal intensity separated by two mass units.

Under electron ionization, this compound undergoes fragmentation through various pathways. The fragmentation of haloalkanes often involves the loss of the halogen atom or the entire haloalkyl chain. youtube.com For organophosphonates, cleavage of the P-C and C-O bonds is common. nih.govlibretexts.org

Table 2: Plausible Mass Spectrometric Fragments for this compound

m/zProposed Fragment
273/275[M+H]+ (from soft ionization)
272/274[M]•+
193[M - Br]+
165[M - Br - C2H4]+
137[P(O)(OEt)2]+
109[P(O)(OEt)(OH)]+
91[P(O)(OH)2]+

Note: The m/z values containing bromine will show a characteristic M/M+2 isotopic pattern.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions.

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound. Commercial suppliers often specify a purity of greater than 90% as determined by GC. tcichemicals.comnih.gov When coupled with a mass spectrometer, GC-MS allows for the separation of the compound from any impurities, starting materials, or byproducts, and their subsequent identification based on their mass spectra. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. The use of GC-MS is also documented for related compounds like Diethyl (4-bromobenzyl)phosphonate. nih.gov

Other Advanced Analytical Methodologies

While NMR, MS, and GC are the principal analytical techniques for the characterization of this compound, other methods can provide complementary information. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the P=O, P-O-C, and C-Br stretching vibrations. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Computational and Theoretical Studies in Phosphonate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of a molecule, which in turn governs its reactivity. For Diethyl 4-bromobutylphosphonate, these calculations can pinpoint regions of high or low electron density, predict the energies of frontier molecular orbitals (HOMO and LUMO), and determine atomic partial charges. This information is crucial for understanding where the molecule is likely to undergo a chemical reaction.

The reactivity of a molecule is often dictated by its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Illustrative Electronic Properties from DFT Calculations for an Analogous Heterocyclic System

ParameterValue
HOMO Energy-5.5293 eV
LUMO Energy-0.8302 eV
Energy Gap4.6991 eV

This data is for an analogous N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine and is presented to illustrate the output of DFT calculations.

Furthermore, the calculation of partial charges on each atom of this compound would reveal the electrophilic and nucleophilic sites. The phosphorus atom, being electron-deficient, is expected to have a positive partial charge, making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the phosphonate (B1237965) group and the bromine atom, being electronegative, will bear negative partial charges. The carbon atom attached to the bromine is a key electrophilic center, prone to attack by nucleophiles, which is a critical aspect of its reactivity in substitution reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecules are not static entities; they are in constant motion, with bonds rotating and angles bending. Molecular dynamics (MD) simulations offer a computational microscope to observe these dynamic processes. For this compound, MD simulations can be employed to explore its conformational landscape and to understand how it interacts with other molecules, such as solvents or reactants.

Table 2: Conformational Composition of Analogous 1-Bromobutane

ConformerDescriptionPopulation (%)
AAAnti-Anti21 ± 14
GAGauche-Anti33 ± 32
AGAnti-Gauche8 ± 12

Data from a combined experimental and computational study on 1-bromobutane. researchgate.net The notation refers to the dihedral angles of the C-C-C-C backbone.

An MD simulation of this compound would involve placing the molecule in a simulated box, often with solvent molecules, and then solving Newton's equations of motion for every atom over a period of time. The resulting trajectory provides a wealth of information, including the preferred dihedral angles, the energy barriers between different conformations, and the nature of intermolecular interactions. For example, the simulation could reveal how the polar phosphonate group and the bromine atom interact with polar or nonpolar solvents through dipole-dipole forces or van der Waals interactions. This understanding is crucial for predicting solubility and reactivity in different chemical environments.

Mechanistic Insights from Computational Modeling

Computational modeling can be a powerful tool to elucidate the step-by-step mechanism of chemical reactions. For this compound, a key reaction of interest is its formation, often through a Michaelis-Arbuzov type reaction. This reaction typically involves the nucleophilic attack of a phosphite (B83602) on an alkyl halide.

The classical Michaelis-Arbuzov reaction proceeds via an SN2 mechanism. mdpi.com In the context of forming this compound, this would likely involve the reaction of a trialkyl phosphite with a dibromoalkane. The reaction is initiated by the attack of the nucleophilic phosphorus atom on one of the electrophilic carbon atoms attached to a bromine atom. mdpi.com This leads to the formation of a phosphonium (B103445) salt intermediate. mdpi.com In a subsequent step, the bromide ion acts as a nucleophile and attacks one of the alkyl groups on the phosphorus, displacing the phosphonate and forming the final product. mdpi.com

Computational modeling of this reaction would involve calculating the potential energy surface, which maps the energy of the system as the reactants are converted into products. This allows for the identification of the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

While a specific computational study on the formation of this compound is not available, studies on analogous SN2 reactions provide valuable insights. For example, computational studies of the reaction between a halide ion and an alkyl halide have been used to determine the activation energies and the geometry of the transition state.

Table 3: Illustrative Activation Energies for an Analogous SN2 Reaction

ReactionSolventActivation Energy (kcal/mol)
CH3Br + Cl-Gas Phase~14
CH3Br + Cl-Acetonitrile~17.3
CH3Br + Cl-Water~23.7

This data is for the analogous SN2 reaction between methyl bromide and chloride and is presented to illustrate the type of information obtained from mechanistic modeling. The activation energy is highly dependent on the solvent. elifesciences.org

By modeling the reaction to form this compound, researchers could investigate the regioselectivity of the initial attack (i.e., which bromine is attacked first if starting from a dibromoalkane), the stability of the phosphonium intermediate, and the energetics of the final dealkylation step. This level of detail is often difficult to obtain through experimental means alone and highlights the power of computational chemistry in understanding and predicting chemical reactivity.

Future Research Trajectories and Interdisciplinary Outlooks in Diethyl 4 Bromobutylphosphonate Research

Emerging Sustainable Synthesis Technologies for ω-Bromoalkylphosphonates

The synthesis of ω-bromoalkylphosphonates, including diethyl 4-bromobutylphosphonate, has traditionally relied on the Michaelis-Arbuzov reaction. mdpi.comunive.it However, conventional methods often require a large excess of the corresponding α,ω-dibromoalkane to minimize the formation of undesired di-substituted byproducts. unive.it This approach leads to significant waste, running counter to the principles of green chemistry.

The table below summarizes the optimized, more sustainable reaction conditions for synthesizing various diethyl ω-bromoalkylphosphonates, highlighting the move away from large excesses of reactants. unive.it

EntrySubstrate (1 equiv.)ProductYield (%)
11,4-dibromobutane (B41627)This compound38
21,5-dibromopentaneDiethyl 5-bromopentylphosphonate59
31,6-dibromohexaneDiethyl 6-bromohexylphosphonate65

This interactive table is based on data from a study on optimizing the Arbuzov reaction for improved sustainability. unive.it

Future research is directed towards exploring heterogeneous catalysts, such as nanoparticles (NPs), to further accelerate these reactions under milder conditions. rsc.org The development of catalytic cross-coupling reactions, like the Hirao reaction, also presents a promising avenue for constructing the C-P bond in a more controlled and efficient manner, potentially reducing reliance on high-temperature, solvent-heavy processes. rsc.orgorganic-chemistry.org

Novel Applications in Functional Materials and Nanotechnology

The phosphonate (B1237965) group is an excellent anchoring agent for various metal oxides, while the bromoalkyl chain provides a reactive site for further functionalization. This dual character makes this compound a key intermediate for designing advanced functional materials and nanostructures.

Metal phosphonates can be designed as hybrid functional materials with applications in energy storage and environmental science. acs.org The organic group, introduced via a precursor like this compound, can be tailored to control the properties of the final material. For instance, these materials can act as sacrificial templates to create metal compound nanostructures or carbon composites through controlled annealing processes. acs.org

In nanotechnology, phosphonate-functionalized surfaces are of great interest. A notable application is the development of highly efficient extraction agents for radionuclides. rsc.org By covalently attaching phosphonate functionalities to the surface of mesoporous silica (B1680970) structures like KIT-6, materials with a high selectivity for uranium and thorium have been created. rsc.org The butyl chain derived from the precursor serves as a stable, flexible spacer, allowing the phosphonate groups to effectively bind target ions. Future work will likely focus on incorporating a wider variety of functional groups through the bromo-handle to create materials with tailored porosity and selectivity for specific heavy metals or other substances of interest. acs.orgnih.gov

Advancements in Catalytic Systems Utilizing Phosphonate Ligands

Phosphonates are increasingly used as ligands in the design of heterogeneous catalysts. Their ability to form strong, stable bonds with metal ions allows for the creation of robust catalytic systems with enhanced recyclability. scispace.com Zirconium phosphonates, for example, are recognized as versatile solid acid catalysts due to their tunable acidity, high thermal and chemical stability, and water tolerance. mdpi.com The organic component of these materials can modulate surface properties like hydrophobicity, which in turn influences catalytic activity by facilitating the diffusion of reactants to the active sites. mdpi.com

Recent advances include the development of palladium-based catalysts supported on materials containing phosphonate ligands. These have shown high efficiency in C-C coupling reactions, such as the Heck and Suzuki reactions. scispace.com For instance, a catalyst with a phosphonic acid moiety demonstrated superior performance compared to those with phosphonate ester groups in the coupling of aryl chlorides and bromides. scispace.com

Future research is aimed at designing catalysts with precisely controlled structures and morphologies, such as templated porous-metal phosphonates and metal-organic frameworks (MOFs) based on phosphonates. researchgate.net The "4-bromobutyl" chain in this compound offers a convenient tether to immobilize catalytic metal complexes onto solid supports, combining the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems.

Biological and Biomedical Applications of Phosphonate Derivatives

The phosphonate group (—PO(OH)₂) is a stable bioisostere of the phosphate (B84403) group (—OPO(OH)₂), meaning it can mimic phosphate in biological systems but is resistant to enzymatic hydrolysis due to its direct C-P bond. nih.govjohnshopkins.edu This property is the cornerstone of many biomedical applications of phosphonate derivatives. This compound serves as a crucial building block for introducing the phosphonate moiety into larger, biologically active molecules. unive.it

A prominent example is the development of antiviral drugs. Acyclic nucleoside phosphonates like Tenofovir are critical medications for treating HIV and Hepatitis B. nih.govwikipedia.org The phosphonate group is essential for their mechanism of action, which involves inhibiting viral enzymes. nih.gov Similarly, bisphosphonates are a major class of drugs used to treat osteoporosis and other bone-related diseases by inhibiting enzymes involved in bone resorption. wikipedia.orgresearchgate.net

The versatility of phosphonates extends to other areas:

Antimalarials: Compounds like fosmidomycin (B1218577) and its derivatives are effective antimalarial drugs. unive.itnih.gov

Antibiotics: Fosfomycin is a widely used antibiotic. unive.itnih.gov

Drug Delivery: The strong affinity of phosphonates for certain materials can be exploited for targeted drug delivery. researchgate.netresearchgate.net

Nuclear Medicine: Phosphonate derivatives are considered promising ligands for carrying radionuclides for bone cancer imaging and treatment. wikipedia.orgyoutube.com

A key research strategy involves using ω-bromoalkylphosphonates to functionalize complex organic molecules. For example, they have been used to synthesize new KuQuinone derivatives, which are promising candidates for biomedical and photochemical applications due to their high affinity for metal-oxides. unive.itunive.it The butyl chain acts as a linker, attaching the phosphonate anchoring group to the KuQuinone core.

Environmental Considerations and Biodegradation Research of Phosphonates

The chemical stability of the C-P bond makes phosphonates resistant to degradation compared to organophosphates. mdpi.comqub.ac.uk This stability is advantageous for industrial applications like water treatment, where they act as scale and corrosion inhibitors, but it raises environmental concerns regarding their persistence. wikipedia.orgwasserdreinull.de

Key aspects of the environmental profile of phosphonates include:

Wastewater Treatment: A significant portion (80-97%) of phosphonates can be removed from wastewater during sewage treatment, primarily through adsorption onto sludge. phosphonates.orgresearchgate.net

Biodegradation: While generally slow, biodegradation can occur. phosphonates.org Certain bacteria have evolved the ability to cleave the C-P bond and utilize phosphonates as a source of phosphorus, particularly in phosphorus-scarce environments. wikipedia.orgoup.com However, industrially used polyphosphonates are often more resistant to biodegradation than naturally occurring ones. wikipedia.org

Abiotic Degradation: Photodegradation, especially of their iron complexes, is a principal breakdown pathway in surface water and topsoil. phosphonates.orgijset.in Oxidation catalyzed by naturally occurring minerals can also contribute to their degradation. phosphonates.org

Research indicates that at environmentally relevant concentrations, phosphonates are not expected to cause significant remobilization of heavy metals from sediments. researchgate.netnih.gov However, their breakdown can release phosphate, potentially contributing to eutrophication, although this process is slow. phosphonates.orgnih.gov Future research will continue to focus on isolating microorganisms and enzymes capable of efficiently degrading synthetic phosphonates and understanding the complete lifecycle of these compounds in the environment. researchgate.netbbrc.in

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl 4-bromobutylphosphonate, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, in a two-step process, ethyl benzyloxycarbamate is first prepared, followed by reacting with 4-bromobutyl bromide in the presence of a triethylamine catalyst . Key steps include refluxing under inert gas (N₂), solvent selection (e.g., EtOAc), and purification via vacuum distillation or column chromatography.
  • Purity Assurance : Use NMR (¹H, ¹³C, and ³¹P) to confirm structural integrity, and High-Performance Liquid Chromatography (HPLC) to detect impurities (>97% purity threshold) .
Synthetic Route Reaction ConditionsYield (%)Purification MethodReference
Nucleophilic substitutionReflux, N₂ atmosphere, 24 h75–85Column chromatography
Michaelis-Arbuzov120°C, 16 h, solvent-free60–70Vacuum distillation

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (δ 1.3–1.5 ppm for ethyl groups; δ 3.5–4.0 ppm for P-O-CH₂), ³¹P NMR (δ 20–25 ppm for phosphonate) .
  • Mass Spectrometry (MS) : ESI+ mode confirms molecular ion peaks (e.g., [M+H]+ = 283.1) .
  • Elemental Analysis : Carbon, hydrogen, and bromine content must align with theoretical values (C₈H₁₆BrO₃P) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility and reaction kinetics .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. How should researchers address contradictions in reported reaction conditions (e.g., solvent, temperature)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to systematically evaluate variables (e.g., solvent polarity, temperature gradients) .

  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

    Variable Conflicting ReportsResolution StrategyReference
    Solvent polarityDMF vs. THFCompare dielectric constants
    Reaction temperature80°C vs. 120°CIsothermal calorimetry analysis

Q. What are the applications of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Acts as a phosphonate precursor for arylboronic acid coupling, enabling C-P bond formation .
  • Biological Probes : Functionalize with fluorophores for mitochondrial targeting in cancer studies (e.g., apoptosis assays) .

Q. What advanced analytical techniques detect trace impurities or degradation products?

  • Methodological Answer :

  • LC-MS/MS : Quantifies impurities at ppm levels using multiple reaction monitoring (MRM) .
  • X-ray Crystallography : Resolves structural ambiguities in byproducts (e.g., hydrolyzed phosphonate esters) .

Q. How can computational modeling predict reactivity or toxicity?

  • Methodological Answer :

  • DFT Calculations : Simulate reaction pathways (e.g., transition states in nucleophilic substitution) to optimize conditions .
  • QSAR Models : Predict ecotoxicity (e.g., LC50 for aquatic organisms) using logP and molecular descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.